![molecular formula C6H11NO B572724 2-Azaspiro[3.3]heptan-6-ol CAS No. 1256352-97-2](/img/structure/B572724.png)

2-Azaspiro[3.3]heptan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

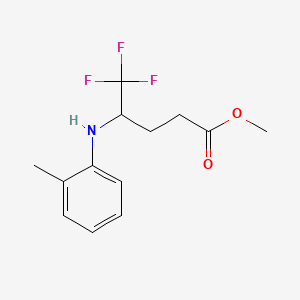

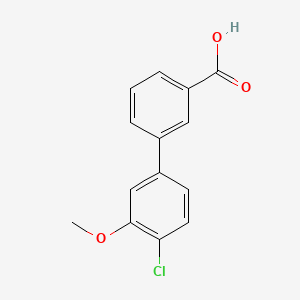

2-Azaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptan-6-ol involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.3]heptan-6-ol is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.3]heptan-6-ol are characterized by the ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Physical And Chemical Properties Analysis

2-Azaspiro[3.3]heptan-6-ol is a liquid at room temperature . It has a molecular weight of 113.16 and a molecular formula of C6H11NO .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

2-Azaspiro[3.3]heptan-6-ol serves as an intermediate in pharmaceutical synthesis, particularly in the production of drug-like compounds .

Medicinal Chemistry and Drug Design

This compound is used in medicinal chemistry as it is an analogue of natural compounds like ornithine and GABA, which are significant in biological processes. Its structural properties make it beneficial for drug design .

Chemical Synthesis

The 2-Azaspiro[3.3]heptan-6-ol structure is a valuable target in chemical synthesis due to its potential as a surrogate for morpholine and other small, saturated rings found in approved drugs .

DNA-Encoded Libraries

In drug discovery programs, azaspiro[3.3]heptanes are important synthetic targets. The challenges associated with their preparation and diversification have led to limited applications, but they remain valuable for exploring novel chemical spaces .

Biological Process Analogues

Compounds derived from 2-Azaspiro[3.3]heptan-6-ol act as analogues for natural compounds involved in essential biological processes, making them useful in various research applications related to health and disease .

Chemical Space Exploration

Intermediates and derivatives of 2-Azaspiro[3.3]heptan-6-ol provide a means to probe novel chemical spaces that are complementary to ring systems commonly found in approved drugs, thus expanding the horizons of chemical research .

Solvent Effects Investigation

Research involving 2-Azaspiro[3.3]heptan-6-ol also includes investigating the effects of solvents on its properties, which is crucial for understanding its behavior in different chemical environments .

Structural Surrogates for Drug Compounds

The compound serves as a structural surrogate for other complex molecules in drug compounds, aiding in the synthesis of new medications with potentially improved efficacy and safety profiles .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-azaspiro[3.3]heptan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-1-6(2-5)3-7-4-6/h5,7-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAWOLLGHOTJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)

![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)